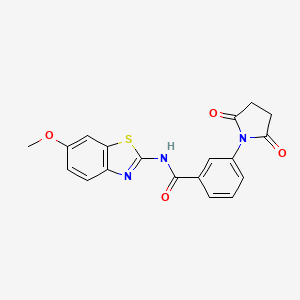

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c1-26-13-5-6-14-15(10-13)27-19(20-14)21-18(25)11-3-2-4-12(9-11)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWFQCTVRWQUPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can be achieved through a multi-step process. One common method involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a Michael addition of aliphatic secondary amines followed by β-bromination or chlorination of the obtained enamines.

Coupling with Benzamide: The pyrrolidinone intermediate is then coupled with a benzamide derivative under appropriate reaction conditions.

Introduction of the Methoxybenzo[d]thiazole Moiety:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for further investigation in:

- Anticancer Therapy : Preliminary studies indicate that derivatives of benzothiazole exhibit anticancer properties. The incorporation of the dioxopyrrolidine moiety may enhance these effects by improving solubility and bioavailability.

Neuropharmacology

Research indicates that compounds with similar structures can influence neurotransmitter systems. The benzothiazole component is known to interact with serotonin and dopamine receptors, suggesting potential applications in treating neurological disorders such as depression and schizophrenia.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives possess antimicrobial properties. The presence of the dioxopyrrolidine ring may enhance these effects, making it a candidate for developing new antibiotics or antifungal agents.

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme inhibition or activation. For instance, it may serve as a substrate or inhibitor in assays involving cytochrome P450 enzymes or other metabolic pathways.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various benzothiazole derivatives, including those similar to the target compound. Results indicated significant cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective agents highlighted compounds with similar structural motifs that demonstrated protective effects against oxidative stress-induced neuronal damage. The study suggested that modifications to the dioxopyrrolidine structure could enhance neuroprotective efficacy.

Case Study 3: Antimicrobial Efficacy

In vitro tests revealed that certain benzothiazole derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. Further modifications were proposed to optimize potency and reduce toxicity.

Data Tables

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The table below highlights key structural differences and similarities among analogues:

Mechanistic Considerations

The dioxopyrrolidinyl group, common across all compounds, may facilitate covalent interactions with cysteine residues in target proteins (e.g., kinases or proteases). However, substituent variations alter selectivity:

Q & A

Q. What are the key steps and optimization strategies for synthesizing 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide?

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of 6-methoxy-1,3-benzothiazol-2-amine with a benzoyl chloride derivative under basic conditions (e.g., pyridine or DMF as solvent) to form the benzamide core.

- Step 2: Introduction of the 2,5-dioxopyrrolidin-1-yl group via nucleophilic substitution or amidation reactions.

- Optimization: Control reaction temperature (60–80°C) and use polar aprotic solvents (e.g., DMF, DMSO) to enhance yield. Purification via column chromatography or recrystallization improves purity .

Q. How can researchers validate the compound's structure post-synthesis?

Use NMR spectroscopy (¹H and ¹³C) to confirm the presence of the methoxy group (δ ~3.8 ppm for CH₃O), benzothiazole protons (aromatic δ 7.0–8.5 ppm), and pyrrolidine-dione carbonyl signals (δ ~170 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For crystallographic confirmation, X-ray diffraction is recommended .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.

- Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀.

- Enzyme inhibition: Fluorescence-based assays targeting DNA gyrase or dihydroorotase, with positive controls (e.g., ciprofloxacin for gyrase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Core modifications: Replacing the methoxy group (6-position) with halogens (e.g., Cl, Br) enhances antibacterial activity but may reduce solubility.

- Pyrrolidine-dione substitution: Introducing alkyl groups (e.g., methyl) at the pyrrolidine ring improves metabolic stability.

- Benzothiazole optimization: 4-Ethyl analogs (as in related compounds) show higher DNA gyrase inhibition, suggesting steric and electronic effects are critical .

Q. What methodologies quantify the compound's impact on cellular metabolism in antibody-producing cells?

-

ATP measurement: Use intracellular ATP assay kits (e.g., luminescence-based) to link ATP levels to cell-specific productivity.

-

Glucose/lactate profiling: HPLC or BioProfile FLEX2 systems track glucose uptake and lactate production rates. Correlate these with mAb yields using cell-specific productivity formulas:

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay variability: Standardize cell lines (e.g., CHO-K1 vs. HEK293) and culture conditions (e.g., serum-free media).

- Target specificity: Validate enzyme inhibition via CRISPR knockouts or competitive binding assays.

- Data normalization: Use internal controls (e.g., β-actin for Western blots) and report IC₅₀ values with 95% confidence intervals .

Q. What advanced techniques analyze the compound's effect on N-linked glycosylation in therapeutic proteins?

- Glycan profiling: Use EZGlyco mAb-N kits for 2-AB labeling, followed by HPLC with amide columns (e.g., XBridge BEH) to separate and quantify galactosylation levels.

- Mechanistic studies: Treat cells with the compound and assess glycosyltransferase expression (e.g., β1,4-galactosyltransferase) via qPCR or proteomics .

Q. How do molecular docking studies inform target engagement for this compound?

- Software tools: AutoDock Vina or Schrödinger Suite for docking into enzyme active sites (e.g., DNA gyrase ATP-binding pocket).

- Key interactions: The pyrrolidine-dione group may form hydrogen bonds with catalytic residues (e.g., Asp81 in E. coli gyrase), while the benzothiazole moiety engages in π-π stacking .

Methodological Considerations

Q. What purification techniques maximize yield and purity for this compound?

- Scale-up: Use flash chromatography with silica gel (hexane/EtOAc gradient) for intermediates.

- Final purification: Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) achieves >95% purity.

- Crystallization: Optimize solvent mixtures (e.g., methanol/water) for single-crystal growth .

Q. How should researchers design dose-response experiments for toxicity studies?

- Range-finding: Start with 0.1–100 µM in log increments.

- Endpoints: Measure apoptosis (Annexin V/PI staining), mitochondrial membrane potential (JC-1 dye), and oxidative stress (ROS assays).

- Statistical rigor: Use ≥3 biological replicates and nonlinear regression (e.g., GraphPad Prism) to calculate LD₅₀ .

Data Presentation Guidelines

- Structural analogs: Tabulate IC₅₀ values, solubility, and logP for derivatives (Example table):

| Derivative | Substituent | IC₅₀ (DNA gyrase) | LogP |

|---|---|---|---|

| 6-Methoxy (target) | -OCH₃ | 2.1 µM | 3.2 |

| 4-Ethyl (analog) | -CH₂CH₃ | 0.8 µM | 3.8 |

| 6-Fluoro (analog) | -F | 5.4 µM | 2.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.